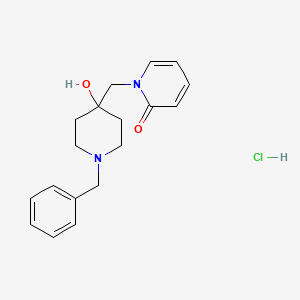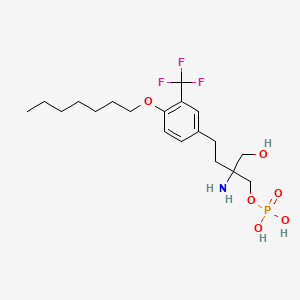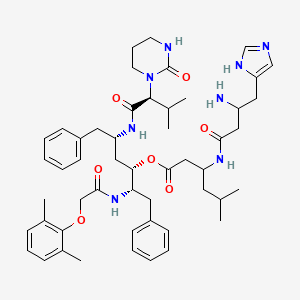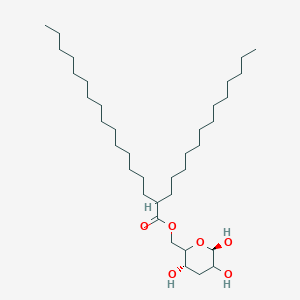![molecular formula C21H24ClN5O3S B10775633 3-[2-[5-(3-chloro-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]propanoic acid](/img/structure/B10775633.png)
3-[2-[5-(3-chloro-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 43 [PMID: 26751273] is an orally active tetrahydropyrazolopyridine sphingosine 1-phosphate receptor 3-sparing sphingosine 1-phosphate receptor 1 agonist . This synthetic organic compound has shown significant potential in pharmacological applications, particularly in the modulation of immune responses.
Preparation Methods
The synthesis of compound 43 involves multiple steps, starting with the preparation of the core tetrahydropyrazolopyridine structure. The reaction conditions typically include the use of specific reagents and catalysts to ensure the formation of the desired product. Industrial production methods may involve scaling up these reactions while maintaining the purity and yield of the compound .
Chemical Reactions Analysis
Compound 43 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Compound 43 has been extensively studied for its applications in scientific research. In chemistry, it is used as a tool to study sphingosine 1-phosphate receptor signaling pathways. In biology, it helps in understanding immune cell trafficking and regulation. In medicine, compound 43 has potential therapeutic applications in treating autoimmune diseases such as multiple sclerosis . Additionally, it has industrial applications in drug discovery and development .
Mechanism of Action
The mechanism of action of compound 43 involves its selective agonism of sphingosine 1-phosphate receptor 1 while sparing sphingosine 1-phosphate receptor 3. This selective activation leads to the internalization and degradation of sphingosine 1-phosphate receptor 1, resulting in the suppression of immune cell autoreactivity in target tissues . The molecular targets and pathways involved include the modulation of immune cell trafficking and signaling pathways .
Comparison with Similar Compounds
Compound 43 is unique in its selective agonism of sphingosine 1-phosphate receptor 1 while sparing sphingosine 1-phosphate receptor 3. Similar compounds include fingolimod, siponimod, ponesimod, and ozanimod, which are also sphingosine 1-phosphate receptor modulators. compound 43’s selectivity makes it a promising candidate for therapeutic applications with potentially fewer side effects .
Properties
Molecular Formula |
C21H24ClN5O3S |
|---|---|
Molecular Weight |
462.0 g/mol |
IUPAC Name |
3-[2-[5-(3-chloro-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-yl]-3-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]propanoic acid |
InChI |
InChI=1S/C21H24ClN5O3S/c1-12(2)30-18-5-4-14(10-16(18)22)20-23-24-21(31-20)27-13(3)15-11-26(9-7-19(28)29)8-6-17(15)25-27/h4-5,10,12H,6-9,11H2,1-3H3,(H,28,29) |
InChI Key |
BGAJNPLDJJBRHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CN(CCC2=NN1C3=NN=C(S3)C4=CC(=C(C=C4)OC(C)C)Cl)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (1S,4aS,8S,8aS)-3-hydroxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B10775555.png)
![[(3S,8S,12R,13S,14R,17S)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate](/img/structure/B10775560.png)
![(1S,2S,5S,8S)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol](/img/structure/B10775575.png)
![(1R,2S,5S,8S)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol](/img/structure/B10775580.png)

![[4-[(1R)-1-(4-piperidin-1-ylbutanoylamino)ethyl]phenyl] trifluoromethanesulfonate;hydrochloride](/img/structure/B10775588.png)
![N-[(4R)-4-(3,4-dimethoxyphenyl)-4-[7-(4-ethylpiperazin-1-yl)-3-oxo-1H-isoindol-2-yl]butyl]thiophene-2-sulfonamide](/img/structure/B10775602.png)
![(1S,8R)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol](/img/structure/B10775608.png)
![(2S,4R,6S)-2-[[(1R,3S,6R,8S,9R,11R,12R,14R,15S,16S)-14-hydroxy-15-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10775612.png)




![N-(2-Isopropoxy-3-(4-Methylpiperazine-1-Carbonyl)phenyl)-4-Oxo-3,4-Dihydrothieno[3,2-D]pyrimidine-7-Carboxamide](/img/structure/B10775639.png)
